molecular formula C22H16Cl2FNO2 B2952437 (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one CAS No. 478039-92-8

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one

Cat. No.: B2952437
CAS No.: 478039-92-8
M. Wt: 416.27
InChI Key: DHPFEEMSEVWDPJ-VAWYXSNFSA-N
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Description

The compound (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes chloro, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with a phenol derivative under basic conditions to form the methoxyphenyl intermediate.

    Amination Reaction: The intermediate is then subjected to an amination reaction with 4-chloroaniline in the presence of a suitable catalyst to introduce the amino group.

    Condensation Reaction: Finally, the compound undergoes a condensation reaction with an appropriate aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-bromophenyl)amino]prop-2-en-1-one
  • (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2FNO2/c23-16-7-9-17(10-8-16)26-12-11-22(27)15-3-1-4-18(13-15)28-14-19-20(24)5-2-6-21(19)25/h1-13,26H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPFEEMSEVWDPJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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